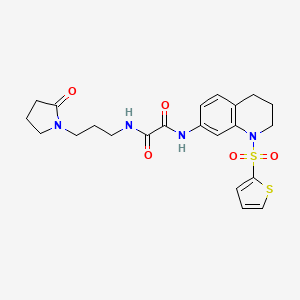

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

CAS No.: 898430-43-8

Cat. No.: VC4485627

Molecular Formula: C22H26N4O5S2

Molecular Weight: 490.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898430-43-8 |

|---|---|

| Molecular Formula | C22H26N4O5S2 |

| Molecular Weight | 490.59 |

| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

| Standard InChI | InChI=1S/C22H26N4O5S2/c27-19-6-2-11-25(19)12-4-10-23-21(28)22(29)24-17-9-8-16-5-1-13-26(18(16)15-17)33(30,31)20-7-3-14-32-20/h3,7-9,14-15H,1-2,4-6,10-13H2,(H,23,28)(H,24,29) |

| Standard InChI Key | UQYPSRFUAQDIMA-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains:

-

Oxalamide backbone: Central to its design, the oxalamide group (-NHC(=O)C(=O)NH-) provides hydrogen-bonding capacity and structural rigidity .

-

Tetrahydroquinoline-thiophene sulfonyl moiety: The 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group introduces aromaticity and sulfonyl electronegativity, enhancing target binding specificity.

-

3-(2-Oxopyrrolidin-1-yl)propyl side chain: This substituent contributes conformational flexibility and potential interactions with hydrophobic binding pockets .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H26N4O5S2 | |

| Molecular Weight (g/mol) | 490.59 | |

| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 |

Solubility and Stability

While solubility data remain unreported, structural analogs with sulfonyl and pyrrolidinone groups exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) . The thiophene sulfonyl group may confer stability against enzymatic degradation, a trait observed in sulfonamide-containing pharmaceuticals.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

-

Formation of the tetrahydroquinoline sulfonyl intermediate: Thiophene-2-sulfonyl chloride reacts with 7-amino-1,2,3,4-tetrahydroquinoline under basic conditions to install the sulfonyl group.

-

Oxalamide coupling: The tetrahydroquinoline sulfonyl amine is coupled with oxalyl chloride derivatives, followed by reaction with 3-(2-oxopyrrolidin-1-yl)propan-1-amine to form the final product .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature control: Maintaining 0–5°C during sulfonylation prevents side reactions.

-

Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with sulfonyl chlorides and amines .

-

Catalysis: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhance acylation efficiency .

Mechanistic Insights and Biological Activity

Enzyme Inhibition

The compound’s sulfonyl and oxalamide groups suggest affinity for hydrolytic enzymes. For example, similar structures inhibit carbonic anhydrase IX (CA-IX), a target in hypoxic tumors . Molecular docking studies propose that the thiophene sulfonyl group occupies the enzyme’s hydrophobic cleft, while the oxalamide backbone interacts with zinc-coordinated water molecules.

Receptor Interactions

The tetrahydroquinoline scaffold resembles serotonin (5-HT) receptor ligands, implying potential neuromodulatory effects . In vitro assays on related compounds show sub-micromolar binding affinity for 5-HT1A and 5-HT2A receptors, though direct evidence for this compound remains pending .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume